3,5-Cyclocholestane
Description
Properties
IUPAC Name |
2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27-17-20(27)11-15-26(27,5)24(21)13-14-25(22,23)4/h18-24H,6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSPBGUUVXDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC4C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937973 | |
| Record name | 3,5-Cyclocholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-01-3 | |
| Record name | NSC134928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Cyclocholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Cyclocholestane Derivatives
Solvolytic Routes from Cholesteryl Precursors
Solvolysis of activated cholesterol derivatives, particularly cholesteryl tosylate, stands as a foundational method for preparing 3,5-cyclocholestane compounds. This pathway is a classic illustration of neighboring group participation in organic chemistry. koreascience.kr
The solvolysis of cholesteryl p-toluenesulfonate (cholesteryl tosylate) proceeds through an S_N1 mechanism. researchgate.net The departure of the tosylate leaving group from the 3β-position is assisted by the π-electrons of the C5-C6 double bond. oregonstate.eduresearchgate.net This participation leads to the formation of a non-classical, mesomerically stabilized homoallylic carbocation, which distributes the positive charge between the C-3 and C-6 positions. researchgate.netoregonstate.edu This bridged cationic intermediate is the cornerstone of the i-steroid rearrangement, directing the subsequent nucleophilic attack to form the thermodynamically stable 3,5-cyclo structure. koreascience.kroregonstate.edu Due to this homoallylic participation, substitution reactions at the C-3 position of Δ⁵-unsaturated steroids typically proceed with retention of configuration. oregonstate.edu
The outcome of the solvolysis of cholesteryl tosylate is highly dependent on the reaction conditions, particularly the solvent and the presence or absence of a buffer. researchgate.net These factors dictate whether the kinetic or thermodynamic product is favored.
Under buffered conditions, such as in aqueous acetone (B3395972) containing potassium acetate (B1210297), the nucleophilic addition is irreversible and kinetically controlled. researchgate.netoregonstate.edu This leads predominantly to the formation of 3α,5α-cyclocholestan-6β-substituted products. researchgate.netbeilstein-journals.org The attack occurs at the C-6 position because the mesomeric carbocation has a greater degree of positive charge at this location. beilstein-journals.org
Conversely, under acidic conditions, the reaction becomes reversible, allowing for equilibration. beilstein-journals.org This thermodynamic control exclusively yields the more stable 3β-substituted cholest-5-ene (B1209259) product, as the i-steroid system undergoes cycloreversion to the parent sterol structure. researchgate.netbeilstein-journals.org
The choice of solvent as the nucleophile directly influences the nature of the substituent introduced. The use of mixed solvent systems, such as adding acetone, can also alter the product distribution, favoring the formation of cyclocholestane derivatives. koreascience.kr For instance, while solvolysis in pure benzyl (B1604629) alcohol yields the 3β-ether, a mixture of benzyl alcohol and acetone produces the 6β-substituted cyclocholestane derivative as the major product. koreascience.kr
Table 1: Effect of Solvent Systems on Cholesteryl Tosylate Solvolysis
| Solvent System | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Ethanol or 2-Propanol | Presence of solid base | 3α,5α-cyclo derivatives | koreascience.kr |
| Aqueous Acetone | Buffered with Potassium Acetate | 3,5-Cyclocholestan-6β-ol (i-Cholesterol) | oregonstate.edu |
| Benzyl Alcohol | - | 3β-Cholesteryl benzyl ether | koreascience.kr |
| Benzyl Alcohol / Acetone (1:2 v/v) | - | 6β-Benzyloxy-3α,5α-cyclocholestane | koreascience.kr |
| Ethylene Glycol | - | 3β-Cholesteryl hydroxyethyl (B10761427) ether and elimination products | koreascience.kr |
| Ethylene Glycol / Acetone (1:2 v/v) | - | 6β-Hydroxyethoxy-3α,5α-cyclocholestane | koreascience.kr |
| Mercaptoethanol | Brief reflux | 3α,5α-Cyclocholestan-6β-yl hydroxyethyl thioether (almost quantitative) | koreascience.kr |
| Ethanedithiol | Brief reflux | Corresponding 6β-thioether (exclusive) | koreascience.kr |
The solvolytic approach is a versatile method for synthesizing a wide array of 6-substituted 3α,5α-cyclocholestane derivatives. By carefully selecting the solvent, which also acts as the nucleophile, various functional groups can be installed at the 6β-position.
Simple alkyl and aryl ethers of 3α,5α-cyclocholestan-6β-ol (i-cholesterol) are readily prepared by conducting the solvolysis of cholesteryl tosylate in the corresponding alcohol under buffered conditions. researchgate.netbeilstein-journals.org For example, using a methanol-acetone mixture yields 6β-methoxy-3α,5-cyclocholestane. Similarly, solvolyses in diols like 1,3-propanediol, diethylene glycol, and triethylene glycol (mixed with acetone) produce the corresponding 6β-ether derivatives as the main products. koreascience.kr The use of thiol-containing solvents is particularly effective, with mercaptoethanol or ethanedithiol providing nearly quantitative yields of the respective 6β-thioethers. koreascience.kr These derivatives are often synthesized for the simultaneous protection of the 3β-hydroxy and Δ⁵-double bond functionalities in sterols. researchgate.netbeilstein-journals.org
Electrochemical Synthesis Strategies
Electrochemical methods offer a modern alternative for leveraging the reactivity of the this compound system, particularly in the synthesis of complex biomolecules like glycoconjugates.
While not a method for the initial formation of the cyclopropane (B1198618) ring, anodic oxidation is a key strategy that utilizes pre-formed 3α,5α-cyclocholestan-6β-yl ethers and thioethers as stable, high-energy precursors. researchgate.netbeilstein-journals.org The electrochemical oxidation of these i-steroid derivatives in a solvent like dichloromethane (B109758) proceeds by cleavage of the carbon-oxygen or carbon-sulfur bond at the 6-position in an intermediate radical-cation. beilstein-journals.org This process regenerates the same mesomerically stabilized homoallylic carbocation that is formed during the solvolysis of cholesteryl tosylate. beilstein-journals.org This electrochemically generated carbocation is then available to be trapped by a suitable nucleophile present in the reaction mixture. beilstein-journals.org
A significant application of this electrochemical strategy is the synthesis of cholesterol glycoconjugates. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org In this context, 3α,5α-cyclocholestan-6β-yl ethers and thioethers serve as highly efficient cholesteryl donors. researchgate.netbeilstein-journals.orgnih.gov The method involves the anodic oxidation of the i-steroid derivative in the presence of an unactivated sugar, which acts as the nucleophile. beilstein-journals.org The sugar's hydroxyl group attacks the electrochemically generated homoallylic carbocation, forming a new glycosidic bond and yielding the desired sterol glycoconjugate. beilstein-journals.org
Several 6β-ethers have been tested as cholesteryl donors, with ethyl, benzyl, phenyl, and tert-butyldimethylsilyl (TBDMS) ethers providing the best yields. researchgate.netbeilstein-journals.org A notable advantage of using the 6β-(tert-butyldimethylsilyl) ether is that it completely suppresses an undesired side reaction: the isomerization of the 3,5-cyclo derivative back to the much less reactive cholesteryl ether. beilstein-journals.org
Table 2: Electrochemical Glycosylation using 3α,5α-Cyclocholestan-6β-yl Ether Donors
| 6β-Substituent (Leaving Group) | Glycosylation Product Yield | Reference |
|---|---|---|
| -OH (i-Cholesterol) | 47% | beilstein-journals.org |
| -OEt (Ethyl ether) | 51% | researchgate.net |
| -OBn (Benzyl ether) | 50% | researchgate.net |
| -OPh (Phenyl ether) | 58% | researchgate.net |
| -OTBDMS (TBDMS ether) | 52% | researchgate.net |
Targeted Synthesis of Functionalized this compound Systems
The unique tricyclic structure of the this compound system, often referred to as an i-steroid, makes it a valuable intermediate in steroid chemistry. The targeted synthesis of functionalized derivatives allows for the introduction of various chemical groups at specific positions, leading to compounds with diverse properties and applications. Methodologies have been developed to introduce functionalities such as ketones, azides, and others through carefully designed reaction pathways.
Synthesis of 3,5-Cyclocholestan-6-one Analogs
The 6-keto functionality is a common target in the synthesis of this compound derivatives. One established method for preparing 3,5-cyclocholestan-6-one involves the treatment of 3β-chlorocholestan-6,22-dione with potassium carbonate in a mixture of alcohol and water, which induces cyclization. dss.go.th This reaction proceeds via an internal substitution, where the departure of the chloro group at C3 is assisted by the enolate formed at C5, leading to the characteristic cyclopropane ring formation.
Another versatile route to 6-oxo derivatives begins with the solvolysis of cholesteryl p-tosylate in a buffered alcohol solution. This reaction yields 3α,5α-cyclocholestan-6β-ol, a key intermediate also known as i-cholesterol (B1253834). beilstein-journals.org This alcohol can then be readily oxidized to the corresponding 3,5-cyclocholestan-6-one using standard oxidizing agents. The 3,5-cyclocholestan-6-one molecule is itself a substrate for further reactions; for instance, it can undergo ring-opening when heated with pyridine (B92270) in the presence of p-toluenesulfonic acid. thieme-connect.com
Introduction of Azido (B1232118) Functionalities in this compound
The introduction of an azido group into the steroid framework is of significant interest for creating probes and intermediates for conjugation chemistry. The this compound (or i-steroid) rearrangement provides a powerful method for the stereoselective synthesis of azido-steroids. researchgate.net
A practical approach involves a sequential i-steroid/retro-i-steroid rearrangement. researchgate.net For example, cholest-5-en-3β-ol methanesulfonate (B1217627) can be converted to 3β-azido-cholest-5-ene with retention of configuration in high yield using trimethylsilyl (B98337) azide (B81097) and boron trifluoride etherate. researchgate.net This transformation proceeds through a this compound cationic intermediate. researchgate.net
Furthermore, the this compound skeleton can be directly functionalized with an azido group. The compound 6β-azido-3α,5-cyclo-5α-cholestane serves as a key precursor. researchgate.netacs.org Treatment of this azido-i-steroid with a mixture of trimethylsilyl azide (TMSN3) and boron trifluoride etherate (BF3·OEt2) facilitates a retro-i-steroid rearrangement to furnish the corresponding 3β-azido derivative. researchgate.net The reaction of 3β-bromocholest-5-ene with sodium azide in DMF, however, proceeds primarily with an inversion of configuration (Sₙ2 mechanism) to yield 3α-azidocholest-5-ene. researchgate.net
Photochemical Approaches to this compound Skeletons
Photochemistry offers unique pathways for complex skeletal rearrangements in steroid chemistry, although direct photochemical construction of the this compound skeleton is less common than solvolytic routes. However, related photochemical transformations are well-documented for modifying the steroid nucleus. For instance, photochemical ring-contraction of A-homosteroids has been used to synthesize A-nor-steroid derivatives. rsc.org Another relevant approach is the photolysis of specific epoxy-ketones to generate rearranged products. rsc.org
While not a direct synthesis of the 3,5-cyclo system, photoinduced reactions on related steroid structures highlight the utility of photochemical methods in this field. An example includes the photoinduced formation of a 5α,8α-endoperoxide from a cholesterol-derived diene, which involves a [4+2] cycloaddition of singlet oxygen. nih.govmdpi.com These examples underscore the potential of light-induced reactions to create complex and often inaccessible steroid architectures.
Chemical Transformations for Diverse this compound Derivatives
The this compound framework is a versatile platform for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These transformations include electrochemical reactions, ring-opening, and radical rearrangements. beilstein-journals.orgthieme-connect.comrsc.org
A notable application of this compound derivatives is in the electrochemical synthesis of cholesterol glycoconjugates. beilstein-journals.orgconicet.gov.ar In this process, 3α,5α-cyclocholestan-6β-yl ethers act as efficient donors of the cholesteryl moiety. beilstein-journals.org Anodic oxidation of these ethers in the presence of a protected sugar, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, leads to the formation of the desired glycoconjugate. beilstein-journals.org This reaction is often accompanied by the isomerization of the starting material to the less reactive cholesteryl 3β-derivatives. beilstein-journals.org The efficiency of the glycosylation depends on the nature of the ether group, with phenyl and TBDMS ethers showing suppressed or no isomerization. beilstein-journals.org
| Starting Ether (Substrate) | R Group | Glycoconjugate Yield (%) | Isomerization Product Yield (%) |
| 6a (i-cholesterol) | H | 47 | 8 |
| 6b | Me | 43 | 14 |
| 6c | Et | 51 | 13 |
| 6d | Bn | 50 | 12 |
| 6e | Ph | 58 | 5 |
| 6f | 4-MeO-Ph | 46 | 12 |
| 6g | 4-NO₂-Ph | 40 | 14 |
| 6h | TBDMS | 52 | 0 |
| Data derived from the electrochemical oxidation of 3α,5α-cyclocholestan-6β-yl ethers in the presence of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. beilstein-journals.org |
Radical reactions also play a role in the chemistry of this system. The 3,5-cyclocholestanyl radical can undergo rearrangement to form the more stable cholesteryl radical. rsc.orgcapes.gov.br Additionally, the reduction of 3,5-cyclocholestan-6-yl chloride with reagents like triphenyltin (B1233371) hydride results in a mixture of this compound and cholest-5-ene, demonstrating the competing pathways available to the intermediate radical. rsc.orgresearchgate.net
Mechanistic Investigations of 3,5 Cyclocholestane Transformations
The i-Steroid Rearrangement Mechanism
The formation of the 3,5-cyclocholestane framework, often referred to as the i-steroid rearrangement, is a classic example of neighboring group participation in steroid chemistry. This rearrangement typically occurs during the solvolysis of 3β-substituted cholest-5-ene (B1209259) derivatives, such as cholesteryl tosylate.
Role of Homoallylic Carbocations and Bridged Intermediates
The solvolysis of cholesteryl derivatives is significantly accelerated by the participation of the C5-C6 double bond. acs.org As the leaving group at the 3β position departs, the π-electrons of the double bond provide anchimeric assistance, leading to the formation of a non-classical, bridged homoallylic carbocation. wikipedia.orgunacademy.com This intermediate is not a classical secondary carbocation at C3, but rather a delocalized cation with charge shared between C3, C5, and C6. This delocalization results in the formation of a cyclopropane (B1198618) ring, yielding the 3,5-cyclocholestanyl cation, also known as the i-steroid cation. nih.gov
This bridged structure is a key feature of the i-steroid rearrangement. It is a type of non-classical ion where the positive charge is stabilized by the σ-electrons of the C3-C5 bond, forming a three-center, two-electron bond. wikipedia.org This participation of the double bond is a manifestation of the broader phenomenon of homoallylic participation, where a double bond one carbon removed from a reactive center influences the course and rate of a reaction. The formation of this bridged intermediate is crucial in directing the stereochemical outcome of subsequent reactions.
Stereochemical Control in Nucleophile Addition
The stereochemistry of nucleophilic addition to the i-steroid cation is highly controlled by the rigid, bridged structure of the intermediate. The cyclopropane ring effectively shields one face of the molecule. Consequently, the nucleophile can only attack from the less hindered face.
In the case of the 3,5-cyclocholestanyl cation, nucleophilic attack occurs exclusively at C6 from the β-face (the top face as conventionally drawn in steroid nomenclature). This leads to the formation of 6β-substituted-3,5-cyclocholestane derivatives with retention of configuration at C5. The attack at C6 is favored over C3 due to a combination of steric and electronic factors within the bridged intermediate. nih.gov Under kinetically controlled conditions, this results in the formation of the 6β-substituted i-steroid as the major product. However, under thermodynamically controlled (acidic) conditions, the reaction can be reversible, leading to the formation of the more stable 3β-substituted cholest-5-ene product, a process known as the retro-i-steroid rearrangement. nih.govchinesechemsoc.org
Reactivity Profiles in Solvolysis Reactions
The rate and selectivity of solvolysis reactions leading to and involving this compound derivatives are influenced by several factors, including the nature of the leaving group, the solvent, and the presence of substituents.
Comparative Kinetics of 3,5-Cyclocholestan-6-yl Derivatives
The table below presents the first-order rate constants for the solvolysis of cholesteryl tosylate in various solvents. This data illustrates the influence of solvent polarity and nucleophilicity on the formation of the i-steroid intermediate.
| Solvent | Temperature (°C) | Rate Constant (k, s-1) |
|---|---|---|
| Methanol | 22.0 | 9.9 x 10-6 |
| Methanol | 30.0 | 2.01 x 10-5 |
| Methanol | 35.0 | 5.50 x 10-6 |
| Ethanol | 20.9 | 1.09 x 10-6 |
| Ethanol | 30.0 | 1.2 x 10-3 |
| Ethanol | 60.0 | 6.20 x 10-6 |
Data sourced from Roberts, D. D. (1993). Cholesteryl Tosylate: A Solvolytic Investigation. The Journal of Organic Chemistry, 58(5), 1269–1272. acs.org
Factors Influencing Reaction Rates and Selectivity
Several factors govern the rates and selectivity of solvolysis reactions involving the this compound system:
Leaving Group: A better leaving group at the 3β-position of the cholest-5-ene precursor will accelerate the formation of the i-steroid cation. For instance, tosylates and mesylates are commonly used as they are excellent leaving groups.
Solvent: The ionizing power of the solvent plays a crucial role. More polar, ion-stabilizing solvents will facilitate the formation of the carbocationic intermediate, thus increasing the reaction rate. The nucleophilicity of the solvent also influences the product distribution, with more nucleophilic solvents readily trapping the cation.
Stereochemistry: The 3β-configuration of the leaving group in the cholesteryl precursor is essential for effective homoallylic participation. A 3α-leaving group is not properly oriented for backside participation by the C5-C6 double bond.
Reaction Conditions: As mentioned earlier, buffered or basic conditions favor the formation of the kinetically controlled 6β-substituted-3,5-cyclocholestane product. nih.gov In contrast, acidic conditions can lead to equilibration and the formation of the thermodynamically more stable 3β-substituted cholest-5-ene derivative. nih.gov
Rearrangement Pathways Involving this compound Skeletons
Once formed, the this compound skeleton can undergo further rearrangements, typically under acidic conditions. These rearrangements are driven by the desire to relieve ring strain and to form more stable carbocations.
A primary rearrangement pathway is the acid-catalyzed conversion of the this compound system back to the more stable cholest-5-ene skeleton, the retro-i-steroid rearrangement. chinesechemsoc.org This process involves protonation of the 6β-substituent, its departure as a leaving group to regenerate the i-steroid cation, which can then be attacked by a nucleophile at C3 to yield the thermodynamically favored product.
Furthermore, under strongly acidic conditions, more extensive skeletal reorganizations, such as Wagner-Meerwein rearrangements, can occur. acs.orgrsc.orgdrugfuture.comwikipedia.orgyoutube.com These rearrangements involve a series of 1,2-hydride and 1,2-alkyl shifts, leading to the migration of methyl groups and the potential for ring expansion or contraction. While specific examples of extensive backbone rearrangements originating directly from the this compound skeleton are less common in the literature compared to other steroid systems, the underlying principles of carbocation chemistry suggest that such pathways are plausible under forcing conditions, leading to a variety of isomeric steroid skeletons.
Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangements
The rearrangement of the this compound system often proceeds through a cyclopropylcarbinyl-cyclobutyl-homoallylic rearrangement manifold. This type of rearrangement is characteristic of reactions involving the formation of a carbocation adjacent to the cyclopropane ring. The breaking of the C3-X bond in 3β-hydroxy-Δ⁵-steroid derivatives is facilitated by the formation of a cationic strained cyclopropane intermediate. researchgate.net This intermediate arises from the translocation of the C5-π bond electrons to the homoallylic carbon atom at C3. researchgate.net
Solvolysis of derivatives such as cholesteryl p-tosylate proceeds via an S(_N)1 mechanism, forming a mesomerically stabilized carbocation. beilstein-journals.org Nucleophilic attack can then occur at either C-3 or C-6. beilstein-journals.org Under buffered conditions, the reaction is irreversible and favors the formation of 3α,5α-cyclocholestan-6β-substituted products. beilstein-journals.org
These rearrangements are not limited to solvolysis reactions. For instance, the reaction of cholesterol with carbon tetrabromide and triphenylphosphine (B44618) (the Appel reaction) deviates from the standard S(_N)2 mechanism. researchgate.net Instead of inversion, the reaction proceeds with retention of configuration at C-3, yielding 3β-bromocholest-5-ene, due to the participation of the Δ⁵ π-electrons in forming the cyclopropylcarbinyl intermediate. researchgate.net
The stability of the intermediates plays a crucial role in directing the outcome of these rearrangements. Theoretical studies have shown that cyclopropylcarbinyl cations can be stable intermediates, while bicyclobutonium structures are often high-energy transition states. chemrxiv.org The interconversion between cyclopropylcarbinyl and homoallylic cations can influence the stereospecificity of the reaction. chemrxiv.org
Homoallylic Free Radical Rearrangements of 3,5-Cyclocholestanyl Radical
The 3,5-cyclocholestanyl radical can undergo homoallylic free radical rearrangements to form the more stable cholesteryl radical. acs.orgacs.org This rearrangement has been studied through the reaction of cholesteryl chloride and 3,5-cyclocholestan-6-yl chloride with triphenyltin (B1233371) hydride and sodium biphenyl (B1667301) radical anion. acs.org These reactions generate mixtures of this compound and 5-cholestene, indicating the formation of classical radical intermediates that can either be trapped or rearrange. acs.org
The experimental results demonstrate that the cholesteryl radical is significantly more stable than the 3,5-cyclocholestanyl radical. acs.org The interconversion between these radical species is a reversible process, and the product distribution is dependent on the reaction conditions, such as the concentration of the reducing agent. acs.org These findings are consistent with the understanding that homoallylic free radical systems, similar to their cationic counterparts, involve classical radical intermediates and transition states rather than delocalized radical species. acs.org
Isomerization Reactions of this compound Derivatives
Derivatives of this compound can undergo various isomerization reactions, often promoted by acidic conditions or enzymatic catalysis. A notable example is the isomerization of 3α,5α-cyclocholestan-6β-ol (i-cholesterol) to cholesterol. nih.gov This transformation has been observed in the bacterium Moraxella sp., which possesses an inducible i-cholesterol (B1253834) isomerase enzyme. nih.gov A plausible mechanism for this enzymatic isomerization has been proposed. nih.gov
In addition to enzymatic conversions, chemical isomerization is also prevalent. For instance, 3α,5α-cyclocholestan-6β-yl ethers, when used as cholesteryl donors in electrochemical synthesis, can isomerize to the less reactive cholesteryl ethers. beilstein-journals.org This undesired side reaction can be suppressed by using specific derivatives, such as the phenyl or tert-butyldimethylsilyl ether of i-cholesterol. beilstein-journals.org The mechanism of this isomerization is thought to involve the formation of the stabilized homoallylic carbocation intermediate. beilstein-journals.org
Below is a table summarizing the isomerization of various 3α,5α-cyclocholestan-6β-yl ethers to their corresponding cholesteryl ethers.
| Starting Material | Product | Notes |
| i-Cholesteryl phenyl ether | Cholesteryl phenyl ether | Fast isomerization observed. beilstein-journals.org |
| i-Cholesterol TBDMS ether | No isomerization | Steric hindrance likely prevents isomerization. beilstein-journals.org |
| 6β-methoxy-i-cholesterol | i-Cholesterol | Demethylation followed by isomerization to cholesterol by Moraxella sp. nih.gov |
Oxidation and Reduction Mechanisms
The reactivity of the this compound core is also evident in its oxidation and reduction reactions. The presence of the cyclopropane ring and the specific stereochemistry of the molecule influence the selectivity and outcome of these transformations.
Selective Oxidation of this compound Derivatives
The oxidation of this compound derivatives can be achieved with various reagents, leading to the formation of keto-functionalized products. The regioselectivity of these oxidations is often dictated by the accessibility of the different positions on the steroid nucleus. For example, the hydroxyl group at C-6 in 3,5-cyclocholestan-6-ol is a common site for oxidation.
While specific studies focusing solely on the selective oxidation mechanisms of this compound are not extensively detailed in the provided search results, the general principles of steroid oxidation would apply. The choice of oxidizing agent and reaction conditions would be crucial in determining the product distribution.
Reduction of Ketofunctionalized 3,5-Cyclocholestanes
The reduction of ketofunctionalized 3,5-cyclocholestanes, such as 3,5-cyclocholestan-6-one, provides a route to various stereoisomeric alcohols. The stereochemical outcome of these reductions is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.
The reduction of ketones in the steroid nucleus has been extensively studied. For instance, the reduction of a ketone at C-6 in the this compound system would be expected to yield both the 6α- and 6β-hydroxy derivatives. The ratio of these products would depend on the direction of hydride attack, with the less sterically hindered face being favored.
Stereochemistry and Conformational Analysis of 3,5 Cyclocholestane
Elucidation of Absolute and Relative Stereochemistry
The precise three-dimensional arrangement of atoms, known as stereochemistry, is fundamental to understanding a molecule's properties. It is described in terms of both relative and absolute configuration. ucalgary.calibretexts.org Relative configuration describes the position of atoms or groups in relation to one another within a molecule (e.g., cis/trans), while absolute configuration describes the exact spatial arrangement of these groups, often designated by the R/S convention. ucalgary.calibretexts.orgreddit.com
For 3,5-cyclocholestane and its derivatives, the primary tool for stereochemical elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing NMR data, particularly proton-proton coupling constants (J-values), chemists can deduce the relative orientation of atoms. The relationship between the dihedral angle of adjacent protons and their coupling constant is described by the Karplus relation, providing a powerful method to determine conformation. researchgate.net
A key example of this is the stereospecific synthesis of 4β-deuterio-3α,5-cyclo-5α-cholestan-6β-ol. yorku.cacdnsciencepub.com The stereochemistry of the deuterium (B1214612) atom at the C-4 position was unequivocally established by comparing the NMR spectrum of the deuterated product with its non-deuterated counterpart. The spectrum of 3α,5-cyclocholestan-6β-ol shows complex signals for the cyclopropane (B1198618) protons. cdnsciencepub.com In contrast, the 4β-deuterated version displays a simplified spectrum in the high-field region, featuring a one-proton doublet at 0.23 ppm. This signal corresponds to the 4α-hydrogen, and its coupling constant of 8.5 Hz with the C-3 hydrogen is characteristic of a cis relationship on a cyclopropane ring, confirming the β-position of the deuterium. cdnsciencepub.com
Chemical transformations with known stereochemical outcomes are also vital for assigning configuration. The regio- and stereospecific nature of i-steroid and retro-i-steroid rearrangements, which proceed via 3,5-cyclo intermediates, allows for the correlation of stereocenters between the starting material and the product, thereby establishing their relative and, ultimately, absolute configurations. researchgate.netresearchgate.net
Conformational Preferences and Ring Strain within the Cyclopropane Moiety
The defining feature of the this compound system is the fused three-membered cyclopropane ring, which introduces significant strain into the molecule. This strain is a combination of two main factors:
Angle Strain : The internal C-C-C bond angles within a triangle are geometrically constrained to 60°. This is a major deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms, resulting in substantial angle strain due to inefficient orbital overlap. saskoer.cadalalinstitute.commaricopa.edu
Torsional Strain : The planar geometry of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to repulsive torsional strain. dalalinstitute.commaricopa.edu
This inherent ring strain is a primary driver of the chemical reactivity of this compound derivatives. The high strain energy makes the cyclopropane ring susceptible to opening under various conditions. Evidence for this high-energy state is found in the solvolysis reactions of 3,5-cyclocholestan-6-yl derivatives. These compounds are highly reactive, and their rates of reaction provide insight into the stability of the system. researchgate.net A striking feature is the vast difference in reactivity between the 6β and 6α epimers, with the 6β-derivatives being significantly more reactive in solvolysis and acid-catalyzed isomerization reactions. researchgate.net This difference is attributed to ground state energy factors and the degree of electron delocalization in the transition state. researchgate.net
| Derivative Type | Relative Reactivity (6β vs. 6α) |
|---|---|
| Trichloroacetates | ~100 - 1000 times more reactive |
| Chlorides | ~100 times more reactive |
Further evidence of the instability of the cyclopropyl (B3062369) system comes from radical reactions. Studies have shown that the cholesteryl radical is significantly more stable than the corresponding 3,5-cyclocholestanyl radical, which readily rearranges, highlighting the thermodynamic driving force to relieve the ring strain. rsc.org
Stereospecificity in Synthetic and Rearrangement Reactions
Many reactions involving the formation or cleavage of the this compound system proceed with a high degree of stereospecificity, meaning the stereochemistry of the reactant dictates the stereochemistry of the product.
Synthetic Reactions: The formation of this compound derivatives from precursors like cholesta-3,5-dienes can be highly stereospecific. For instance, the photochemical addition of alcohol to cholesta-3,5-diene (B1217053) can proceed through an intermediate bicyclobutane. The subsequent reaction of this intermediate with the protic solvent results in the stereospecific incorporation of a proton at the 4β-position, yielding the 3α,5-cyclo product. cdnsciencepub.com Similarly, the synthesis of 4β-deuterio-3α,5-cyclo-5α-cholestan-6β-ol from cholesteryl tosylate is a stereospecific process that allows for the precise placement of the deuterium label. yorku.cacdnsciencepub.com
Rearrangement Reactions: this compound derivatives are classic examples of molecules that undergo i-steroid and retro-i-steroid rearrangements. These transformations are crucial in steroid chemistry and are known to be regio- and stereospecific. researchgate.netresearchgate.net For example, the reaction of cholest-5-en-3β-ol methanesulfonate (B1217627) with nucleophiles like trimethylsilyl (B98337) azide (B81097) in the presence of a Lewis acid proceeds with retention of configuration at C-3. researchgate.netresearchgate.net This occurs via a stereospecific sequence involving the formation of a 6-substituted-3α,5α-cyclocholestane intermediate (the i-steroid), which then rearranges to the final product. researchgate.netresearchgate.net
The acid-catalyzed isomerization of 3,5-cyclocholestan-6-ols to form cholesterol and its acetate (B1210297) is another key rearrangement that underscores the system's reactivity. researchgate.net Radical rearrangements are also observed; the reduction of 3,5-cyclocholestan-6-yl chloride produces a mixture of this compound and cholest-5-ene (B1209259), indicating a rearrangement of the intermediate radical. rsc.org
| Reaction Type | Starting Material | Key Intermediate/Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Photochemical Addition | Cholesta-3,5-diene | This compound derivative | Stereospecific protonation at 4β | cdnsciencepub.com |
| i-Steroid Rearrangement | Cholesteryl Methanesulfonate | 6β-azido-3α,5-cyclo-5α-cholestane | Regio- and stereospecific formation of i-steroid intermediate | researchgate.netresearchgate.net |
| Deuterium Labeling | Cholesteryl Tosylate | 4β-deuterio-3α,5-cyclo-5α-cholestan-6β-ol | Stereospecific synthesis | yorku.cacdnsciencepub.com |
| Acid-Catalyzed Isomerization | 3,5-Cyclocholestan-6β-ol | Cholesterol | Rearrangement reaction | researchgate.net |
Influence of Substituents on Stereochemical Outcomes
Substituents on the cholestane (B1235564) framework can profoundly influence the reactivity and stereochemical course of reactions involving the 3,5-cyclo system.
The most dramatic example is the influence of the substituent at the C-6 position. As noted previously, 3,5-cyclocholestan-6β-yl derivatives are vastly more reactive in solvolysis reactions than their 6α-epimers. researchgate.net This demonstrates that the stereochemistry of a single substituent can alter reaction rates by orders of magnitude, a direct consequence of its effect on ground-state energy and the stability of the reaction intermediate.
In the context of i-steroid rearrangements, while the rearrangement itself is stereospecific, the choice of the external nucleophile dictates the identity of the final substituent introduced into the molecule. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Cyclocholestane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the complex carbon skeleton and stereochemistry of 3,5-cyclocholestane and its derivatives.
The structural complexity of steroids like this compound often leads to significant signal overlap in simple one-dimensional (1D) ¹H NMR spectra. ajol.info While 1D ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous assignments. digitellinc.comnih.gov Methodologies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. digitellinc.comibb.waw.pl
COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the steroid backbone. ibb.waw.pl HSQC experiments correlate each proton signal with its directly attached carbon, providing a clear map of the C-H single bonds. nih.gov Subsequently, HMBC spectra reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons. digitellinc.com The use of these combined techniques has been fundamental in the structural analysis of various cholestane (B1235564) derivatives and other complex steroids. mdpi.comresearchgate.net The development of higher field spectrometers and specialized pulse sequences has further enhanced the resolution and sensitivity of these methods, making the characterization of intricate structures like this compound more feasible. ajol.infonih.gov
The chemical shifts (δ) of the protons and carbons in this compound are highly indicative of their local electronic environment. The protons on the cyclopropane (B1198618) ring are particularly noteworthy, appearing at unusually high fields (low ppm values) in the ¹H NMR spectrum due to the magnetic anisotropy of the three-membered ring. For instance, in derivatives like 4-deuterio-3α,5-cyclocholestan-6β-ol, the cyclopropane protons exhibit signals in the 0.2-0.7 ppm range. yorku.ca The chemical shifts of the angular methyl groups (C18 and C19) and other protons throughout the steroid nucleus provide a fingerprint that can be compared with data from related cholestane structures. nih.govnih.gov
Coupling constants (J), which measure the interaction between neighboring nuclei, are critical for determining dihedral angles and thus the stereochemistry of the molecule. libretexts.org The magnitude of the three-bond coupling constant (³J) between two protons is related to the angle between them through the Karplus equation. For example, the cis-relationship of hydrogens on a cyclopropane ring results in a characteristic coupling constant. yorku.ca In the cholestane skeleton, the J-values between protons on the cyclohexane (B81311) rings help to confirm their chair conformations and the axial or equatorial orientation of substituents. libretexts.orgresearchgate.net The precise measurement of these couplings, often extracted from high-resolution 1D spectra or the cross-peaks in 2D spectra, is essential for a complete and accurate structural assignment. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of this compound, as well as structural details derived from its fragmentation patterns. tohoku.ac.jp
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with very high accuracy. researchgate.net This precision allows for the calculation of the elemental formula of the compound, confirming that the molecular formula of this compound is C₂₇H₄₆. This capability is crucial for distinguishing between isomers and compounds with very similar nominal masses. HRMS is a standard characterization technique for newly synthesized or isolated cholestane derivatives. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. tohoku.ac.jpmdpi.com The fragmentation pattern provides a roadmap of the molecule's structure. slideshare.net The cleavage of the steroid rings and the loss of the side chain generate a series of characteristic daughter ions. libretexts.org For cyclic alkanes like the cholestane framework, fragmentation often involves the loss of small neutral molecules like ethene. msu.edu The unique 3,5-cyclo structure influences the fragmentation, potentially leading to specific rearrangements and bond cleavages that can help to confirm its identity. core.ac.uk Analysis of these fragmentation patterns is essential for distinguishing between different steroid isomers. tohoku.ac.jp
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
While less detailed than NMR or MS, vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic nature of this compound.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the molecule. For this compound, the spectrum is dominated by C-H stretching and bending vibrations typical of alkanes. A key diagnostic feature is the C-H stretching vibration of the cyclopropane ring, which typically appears at a higher frequency (around 3050 cm⁻¹) than the C-H stretches of the main steroid skeleton (below 3000 cm⁻¹). The presence of this band provides evidence for the cyclopropane moiety. yorku.ca IR spectra are often used to confirm the identity of cholestane derivatives by comparing them to known standards or to check for the presence or absence of functional groups like hydroxyls or carbonyls in related compounds. mdpi.comcdnsciencepub.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound is a saturated hydrocarbon lacking any chromophores (like conjugated double bonds or carbonyl groups), it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). dss.go.th This lack of absorption can itself be a useful piece of information, confirming the absence of unsaturation in the structure. In contrast, related compounds containing double bonds, such as cholesta-3,5-diene (B1217053), would exhibit strong UV absorption. cdnsciencepub.com
Chiroptical Methods for Stereochemical Confirmation
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, provides essential techniques for the non-destructive determination of absolute configuration and conformation of molecules like this compound. The primary methods employed are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). These techniques are particularly powerful for rigid polycyclic systems where the fixed spatial arrangement of atoms leads to distinct and interpretable chiroptical signals, especially when a suitable chromophore is present.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net The resulting plot is known as an ORD curve. For molecules that lack a chromophore absorbing in the measured spectral range, a "plain" curve is observed, where the magnitude of the rotation simply increases towards shorter wavelengths. The parent hydrocarbon, this compound, is expected to exhibit such a plain curve.
However, the true power of ORD in stereochemical elucidation becomes evident with derivatives of this compound that contain a chromophore, such as a carbonyl group. In these cases, the ORD curve becomes "anomalous" in the region of the chromophore's absorption band, displaying a characteristic peak and trough. This phenomenon is known as the Cotton effect. slideshare.net The sign of the Cotton effect (positive or negative) is directly related to the stereochemical environment of the chromophore.
For example, in the synthesis of related i-steroids, the stereochemistry of intermediates is often confirmed using this principle. The oxidation product of 4,4-dimethylcholestane-3β,5α,6α-triol acetate (B1210297) to 3β-acetoxy-4,4-dimethyl-5α-hydroxy-cholestan-6-one was corroborated by its positive Cotton-effect curve, which confirmed the predicted stereochemistry. cdnsciencepub.com The rigid 3α,5-cyclo framework ensures that the spatial relationship between the chromophore (the C-6 ketone) and the rest of the steroid nucleus dictates the sign of the Cotton effect, allowing for unambiguous stereochemical assignment.
Table 1: Illustrative Optical Rotatory Dispersion (ORD) Data
This table presents a conceptual comparison between the expected plain curve for a non-absorbing compound and an anomalous curve for a derivative with a chromophore.
| Wavelength (nm) | Specific Rotation [α] (Parent Compound - Plain Curve) | Specific Rotation [α] (Ketone Derivative - Anomalous Curve) |
| 600 | +30° | +50° |
| 500 | +45° | +80° |
| 400 | +70° | +150° |
| 350 (Peak) | +100° | +1200° |
| 320 (Crossover) | +140° | 0° |
| 290 (Trough) | +200° | -950° |
| 250 | +350° | -400° |
Circular Dichroism (CD)
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule in its absorption region. wikipedia.org It is arguably a more direct and higher-resolution technique than ORD for studying chromophores, as CD signals (or "bands") only appear at the absorption wavelengths of the chromophore. wikipedia.org The relationship between ORD and CD is mathematically defined by the Kronig-Kramers transforms. wikipedia.org
Like ORD, the parent this compound would be effectively silent in a typical electronic CD spectrum. However, introducing a carbonyl group, for instance at the C-6 position to create 3α,5-cyclocholestan-6-one, provides an isolated n→π* electronic transition (typically around 280-300 nm) that is highly sensitive to the chiral surroundings. The sign and intensity of the corresponding CD band can be correlated with the absolute configuration of the molecule through established empirical rules (e.g., the Octant Rule for ketones) and by comparison with quantum chemical calculations.
The rigid cage-like structure of the this compound system holds the atoms in fixed positions relative to the chromophore. This rigidity minimizes conformational ambiguity, leading to a clearer and more easily interpretable CD spectrum compared to more flexible molecules. Therefore, CD spectroscopy is an invaluable tool for confirming the stereochemical integrity of the 3α,5-cyclo structure during synthetic transformations.
Table 2: Representative Circular Dichroism (CD) Data for a Ketone-Containing Derivative
This table shows hypothetical, yet characteristic, CD data for the n→π* transition of a compound like 3α,5-cyclocholestan-6-one.
| Parameter | Value | Interpretation |
| λmax | ~295 nm | Wavelength of maximum absorption for the carbonyl n→π* transition. |
| Molar Ellipticity [θ] | Positive | A positive Cotton effect, indicating a specific stereochemical relationship between the carbonyl group and the asymmetric environment. |
| ΔA (AL - AR) | Positive | Indicates stronger absorption of left-circularly polarized light. |
Vibrational Circular Dichroism (VCD)
A more advanced technique, Vibrational Circular Dichroism (VCD), extends chiroptical analysis into the infrared region of the spectrum. VCD measures the differential absorption of polarized light for fundamental vibrational transitions. A key advantage of VCD is that all molecules, even those without electronic chromophores like the parent this compound, possess IR-active vibrations and are therefore amenable to VCD analysis. By comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations, it is possible to determine the absolute configuration of a chiral molecule without the need for derivatization.
Derivatization Strategies in 3,5 Cyclocholestane Research
Chemical Derivatization for Enhanced Analytical Detectionjfda-online.comresearchgate.netresearchgate.net
Chemical derivatization is a fundamental technique used to modify an analyte to improve its analytical performance. gcms.czspectroscopyonline.com For complex steroidal structures such as 3,5-cyclocholestane derivatives, this process is often essential for achieving the sensitivity and resolution required for accurate quantification and identification. gcms.cznih.gov The primary goals of derivatization in this context are to increase the volatility and thermal stability of the compounds, which in turn enhances their behavior in gas chromatography (GC) and mass spectrometry (MS). ddtjournal.commdpi.com
Improving Ionization Efficiency in Mass Spectrometryjfda-online.comresearchgate.net
Mass spectrometry is a powerful tool for the structural elucidation and quantification of steroids. However, the ionization efficiency of native steroids can be low. Derivatization can significantly enhance the signal in MS by introducing a functional group that is more readily ionized. mdpi.comsigmaaldrich.com For instance, the introduction of a group with a permanent charge or a moiety that is easily protonated or deprotonated can lead to a substantial increase in signal intensity. uni-muenchen.de
In the analysis of hydroxylated steroid metabolites, derivatization is crucial. For example, the formation of trimethylsilyl (B98337) (TMS) ethers not only increases volatility but also leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural identification. nih.govchemcoplus.co.jp The choice of derivatizing reagent can be tailored to the specific ionization technique being used, such as electrospray ionization (ESI), to maximize the analytical response. mdpi.comsigmaaldrich.com
Table 1: Common Derivatization Approaches for Enhanced MS Detection
| Derivatization Goal | Common Reagent Type | Example Reagent | Target Functional Group | Resulting Derivative |
| Increased Ionization | Silylating Agents | BSTFA, MTBSTFA | Hydroxyl, Carboxyl | TMS, TBDMS ethers |
| Charge Introduction | Quaternary Ammonium Analogs | Girard's Reagents | Ketones, Aldehydes | Hydrazones |
| Enhanced Fragmentation | Acylating Agents | Acetic Anhydride | Hydroxyl, Amine | Acetate (B1210297) Esters |
This table provides examples of derivatization strategies to improve mass spectrometric analysis.
Facilitating Chromatographic Separationjfda-online.commt.comunizin.org
Gas chromatography is a primary technique for separating complex mixtures of steroids. The volatility and polarity of the analytes are critical factors for achieving good chromatographic resolution. Derivatization plays a key role in modifying these properties. gcms.czddtjournal.com By converting polar functional groups, such as hydroxyls and ketones, into less polar derivatives, the interaction of the analyte with the stationary phase of the GC column is reduced, leading to sharper peaks and better separation from interfering substances. ddtjournal.comlibretexts.org
For instance, the conversion of sterols to their acetate derivatives can significantly improve their separation on both normal and reversed-phase high-performance liquid chromatography (HPLC) systems. libretexts.org Similarly, silylation is a widely used technique to decrease the polarity and increase the volatility of steroids for GC analysis. libretexts.org The choice of the silylating reagent can also influence the retention time, allowing for the optimization of separation between closely related isomers. chemcoplus.co.jplibretexts.org
Functional Group Specific Derivatization Reactionsjfda-online.commt.comunizin.org
The targeted derivatization of specific functional groups within the this compound framework allows for tailored analytical approaches. These reactions are selected based on the functional groups present in the molecule and the desired outcome of the analysis.
Alkylation and Acylation of Relevant Functional Groupsmt.comunizin.org
Alkylation and acylation are two common derivatization strategies used to modify hydroxyl and amino groups. nih.gov
Alkylation involves the introduction of an alkyl group. While less common for hydroxyl groups in steroid analysis compared to silylation, it can be used to modify other functional groups. The Friedel-Crafts reaction, a classic method for alkylation of aromatic rings, provides a conceptual basis for the addition of alkyl groups, although the specific conditions for steroids would differ significantly. nih.gov
Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting an alcohol or amine with an acid chloride or anhydride. The formation of acetate esters from hydroxylated steroids is a prime example of acylation. libretexts.org This not only improves chromatographic behavior but can also introduce a chromophore for UV detection in HPLC. Fluoroacyl derivatives are also used to enhance volatility and detectability in GC-MS. gcms.cz
Silylation for Volatility Enhancementmt.comunizin.org
Silylation is arguably the most common derivatization technique in the GC-MS analysis of steroids. ddtjournal.comlibretexts.org It involves the replacement of active hydrogens in functional groups like hydroxyls, carboxyls, and thiols with a trimethylsilyl (TMS) or other silyl (B83357) groups. chemcoplus.co.jplibretexts.org
The primary benefits of silylation are:
Increased Volatility: The replacement of a polar hydrogen-bonding group with a nonpolar silyl group significantly increases the vapor pressure of the compound, making it suitable for GC analysis. ddtjournal.comlibretexts.org
Improved Thermal Stability: Silyl derivatives are often more stable at the high temperatures required for GC analysis than their underivatized counterparts. libretexts.org
Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in mass spectrometry, which aids in structure elucidation. chemcoplus.co.jp
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms the more stable tert-butyldimethylsilyl (TBDMS) derivatives. chemcoplus.co.jplibretexts.org
Table 2: Common Silylating Reagents and Their Properties
| Reagent | Abbreviation | Derivative Formed | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, widely used. ddtjournal.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less moisture sensitive. chemcoplus.co.jplibretexts.org |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents. ddtjournal.com |
This table summarizes common silylating agents used in the derivatization of steroids for GC-MS analysis.
Derivatization for Modulating Reactivity and Selectivityunizin.org
Beyond improving analytical detection, derivatization can be strategically employed to control the reactivity and selectivity of chemical transformations involving this compound derivatives. By temporarily protecting or modifying a functional group, a chemist can direct a subsequent reaction to a different site on the molecule.
For example, the protection of a hydroxyl group as a silyl ether can prevent it from reacting while another part of the molecule is being modified. The choice of the protecting group is critical, as it must be stable to the reaction conditions and easily removable afterward.
In the context of catalysis, the modification of a substrate through derivatization can influence the selectivity of a catalytic reaction. While not directly documented for this compound, studies on other complex molecules have shown that altering the electronic or steric properties of a substrate through derivatization can switch the selectivity of a hydrogenation reaction, for instance. This principle could be applied to this compound derivatives to achieve specific stereochemical outcomes or to favor the reaction at one functional group over another.
Theoretical and Computational Studies of 3,5 Cyclocholestane Systems
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic structure—the arrangement and energy of electrons—of molecules like 3,5-cyclocholestane. northwestern.eduidosr.org These calculations can predict molecular structure, energy levels, and various electrical properties. northwestern.edu For the this compound system, its inherent strain and the spatial arrangement of its atoms dictate its electronic properties and, consequently, its chemical behavior.
The high reactivity observed in derivatives such as 3,5-cyclocholestan-6-yl compounds is a direct consequence of their electronic structure. researchgate.net Factors like strong σ-bond participation and the potential for electron delocalization significantly influence their stability and reaction pathways. researchgate.net Computational techniques like Density Functional Theory (DFT) are instrumental in studying the electronic structure of such complex molecules, providing insights into molecular structure optimization and reaction mechanisms. idosr.org Quantum mechanical calculations can determine properties such as total energy, dipole moment, and per-atom charges, which are all crucial for describing the molecule's electronic nature. osti.gov
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers robust methods for mapping out the intricate pathways of chemical reactions. nih.gov These approaches typically involve identifying stationary points—reactants, products, and transition states—on a potential energy surface. nih.gov By calculating the intrinsic reaction coordinate (IRC), chemists can delineate the precise path a reaction follows from reactants to products, providing a step-by-step view of the energetic changes involved. nih.gov
For systems related to this compound, computational studies have been vital in understanding complex rearrangements. For instance, in the solvolysis of 3,5-cyclocholestan-6-yl derivatives, computational analysis helps to explain how different starting materials can lead to the same mixture of products, pointing towards a common intermediate. researchgate.net These methods allow for the detailed analysis of reaction mechanisms in terms of distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation. nih.gov
A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of temporary, more stable species known as intermediates. fiveable.mesolubilityofthings.com Transition states represent the highest energy barrier along a reaction coordinate and are critical for determining the reaction rate. fiveable.me Intermediates, conversely, are species that exist in local energy minima between transition states. solubilityofthings.com
| Species Type | Description | Significance in Reaction Mechanism |
|---|---|---|
| Reactants | 3,5-cyclocholestan-6β-yl and 6α-yl derivatives (e.g., chlorides, trichloroacetates). researchgate.net | Starting materials for the solvolysis reaction. The stereochemistry (α vs. β) dramatically affects reactivity. researchgate.net |
| Transition State | A high-energy, transient structure where C-Cl bond is breaking and charge is delocalized through σ-bond participation. researchgate.net | The high energy of this state must be overcome for the reaction to proceed; its structure explains the high reactivity of the β-isomer. researchgate.netfiveable.me |
| Intermediate | A common symmetrical homoallylic cation is formed. researchgate.net | Its formation explains why different reactants yield the same mixture of alcohol products. researchgate.netsolubilityofthings.com |
| Products | A mixture of alcohols, including derivatives of cholesterol. researchgate.net | The final, stable molecules formed after the reaction is complete. |
The concept of an energy landscape provides a powerful framework for visualizing and understanding chemical reactions. nih.govd-nb.info An energy landscape is a multidimensional surface that plots the energy of a system against its structural coordinates. d-nb.info Minima on this landscape correspond to stable or metastable species (like reactants, intermediates, and products), while saddle points represent the transition states connecting them. nih.gov
For this compound, the energy landscape governs the pathways of its rearrangement processes. The solvolysis reactions of its derivatives can be understood as the system moving from a higher-energy minimum (reactant) over a saddle point (transition state) to a lower-energy minimum (product), possibly via an intermediate valley. nih.gov The striking difference in reactivity between the 6β-yl and 6α-yl derivatives—with the former being more reactive by factors of 10¹-10²—is a direct reflection of the different energy barriers (activation energies) on their respective energy landscapes. researchgate.net The shape of the energy landscape is determined by competing interactions, such as strain energy and electronic stabilization, which can be selectively influenced to control reaction outcomes. nih.gov
Structure-Reactivity Relationships from Computational Models
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. nih.gov By building computational models, researchers can predict how changes in molecular structure will affect reaction kinetics and thermodynamics. nih.govmdpi.com
For the this compound system, computational models have successfully elucidated key structure-reactivity relationships. A significant finding is the connection between the ground state free energy of the isomers and their relative reactivity. researchgate.net The high reactivity of 3,5-cyclocholestan-6β-yl derivatives compared to their 6α-counterparts is attributed to factors of strain and electron delocalization, which are encoded in their ground-state structures. researchgate.net The 6β-yl chloride, for example, is more reactive than cholesteryl chloride by a factor of 10⁷.⁴, a difference that computational models can rationalize by analyzing the energetics of ionization. researchgate.net These models help to explain how subtle changes in stereochemistry lead to massive differences in reaction rates, providing predictive power for designing new chemical transformations. nih.gov
| Structural Feature | Observed Reactivity | Computational Explanation |
|---|---|---|
| 6β-yl vs. 6α-yl stereochemistry | The 6β-yl derivatives are 10¹-10² times more reactive in solvolysis than the 6α-isomers. researchgate.net | The ground state free energy of the 6β-isomer is higher due to steric strain, bringing it closer to the transition state energy. researchgate.net |
| Cyclopropylcarbinyl-like structure | High rates of solvolysis reflect strong σ-bond participation in the transition state. researchgate.net | The model shows that the developing positive charge upon ionization is stabilized by the electrons in the C3-C5 cyclopropane (B1198618) bond. |
| Homoallylic system | Reactivity is influenced by the degree of electron delocalization. researchgate.net | Computational models can quantify the extent of π-bond participation in the transition state, linking it to the observed reaction rates. researchgate.net |
Advanced Applications of 3,5 Cyclocholestane in Organic Synthesis
Role as Cholesteryl Donors in Glycoconjugate Synthesis
3,5-Cyclocholestane derivatives, particularly 3α,5α-cyclocholestan-6β-yl ethers, have emerged as highly effective donors of the cholesteryl moiety in the synthesis of cholesterol glycoconjugates. unam.mxgoogle.com This is a crucial application as glycoconjugates play significant roles in various biological processes, and their synthesis is of great interest in medicinal chemistry.
The electrochemical synthesis of glycoconjugates involves the anodic oxidation of a suitable cholesterol derivative in the presence of a sugar. researchgate.net In this process, 3α,5α-cyclocholestan-6β-yl ethers serve as excellent precursors to the mesomerically stabilized homoallylic carbocation required for glycosylation. unam.mx The high energy of the i-steroid ether facilitates the cleavage of the carbon-oxygen bond upon electrochemical oxidation, efficiently generating the carbocation for subsequent reaction with a sugar alcohol. unam.mx
A variety of 3α,5α-cyclocholestan-6β-ol (i-cholesterol) derivatives have been demonstrated to be effective cholesteryl donors, including alkyl ethers, aryl ethers, and silyl (B83357) ethers. unam.mxgoogle.com The efficiency of the cholesteryl transfer is influenced by the nature of the leaving group at the 6β-position.
| Donor Compound | Leaving Group | Relative Efficiency | Reference |
| 3α,5α-Cyclocholestan-6β-yl ethyl ether | Ethoxy | Good | unam.mx |
| 3α,5α-Cyclocholestan-6β-yl benzyl (B1604629) ether | Benzyloxy | Good | unam.mx |
| 3α,5α-Cyclocholestan-6β-yl phenyl ether | Phenoxy | Good | unam.mx |
| 3α,5α-Cyclocholestan-6β-yl TBDMS ether | tert-Butyldimethylsilyloxy | Excellent | unam.mx |
The use of 3α,5α-cyclocholestan-6β-yl ethers as cholesteryl donors offers a significant advantage by minimizing the formation of dimeric byproducts, such as dicholesteryl ether, which can be a competing side reaction when using cholesterol itself as the donor. researchgate.net
Strategies for Remote Functionalization
Remote functionalization allows for the selective modification of C-H bonds at positions distant from existing functional groups, a challenging yet powerful strategy in organic synthesis. While directing groups are often employed to achieve such selectivity, the this compound moiety itself is not typically utilized as a directing group for remote functionalization of the steroid scaffold.
However, the broader field of steroid chemistry has seen significant advancements in remote functionalization. These methods often rely on the introduction of a directing group that brings a reactive species, such as a metal catalyst or a radical, into proximity with a specific remote C-H bond.
Common strategies for the remote functionalization of steroids include:
Directed C-H Activation: Employing transition metal catalysts with directing groups to functionalize specific C-H bonds.
Radical Translocation: Utilizing radical generating systems where a radical can transfer to a remote position via an intramolecular hydrogen atom transfer, such as in the Hofmann-Löffler-Freytag reaction. researchgate.net
Enzyme-Mediated Functionalization: Using enzymes that can selectively hydroxylate remote positions of the steroid nucleus.
While the this compound structure does not directly participate as a directing element in these strategies, the steroid backbone, of which this compound is a derivative, is the substrate for these powerful transformations.
Utilization in the Synthesis of Modified Steroid Scaffolds (e.g., 19-norsteroids)
19-Norsteroids, which lack the C-19 angular methyl group, are an important class of steroids with significant therapeutic applications, including as progestins and anabolic agents. google.com The synthesis of these modified steroid scaffolds is a key objective in medicinal chemistry.
Currently, the scientific literature does not describe a common synthetic route to 19-norsteroids that proceeds via a this compound intermediate. The established methods for the synthesis of 19-norsteroids typically involve:
Birch Reduction: The reduction of an aromatic A-ring of an estrogen derivative is a classical and widely used method. unam.mx
Oxidative Decarbonylation: Removal of the C-19 methyl group from a suitable precursor through oxidative processes.
Total Synthesis: Building the 19-norsteroid scaffold from simpler starting materials. researchgate.net
While the unique reactivity of the cyclopropane (B1198618) ring in this compound could theoretically be exploited for ring-opening and rearrangement reactions, this has not been developed into a mainstream strategy for the synthesis of 19-norsteroids.
Protective Group Chemistry Involving the this compound Moiety
The formation of the this compound system, often referred to as an i-steroid, serves as an effective method for the simultaneous protection of the 3β-hydroxyl group and the Δ5 double bond of cholesterol and other Δ5-steroids. unam.mx A protecting group is a molecular framework that is introduced to a specific functional group in a molecule to prevent it from reacting in a subsequent chemical transformation. wikipedia.org
The formation of the i-steroid is typically achieved by the solvolysis of a cholesteryl tosylate or other suitable leaving group at the 3β-position. This intramolecular cyclization results in the formation of the stable this compound ring system.
Formation of the this compound Protecting Group:
Starting Material: A steroid with a 3β-hydroxyl group and a Δ5 double bond (e.g., cholesterol).
Activation: Conversion of the 3β-hydroxyl group to a good leaving group (e.g., tosylate).
Cyclization: Solvolysis in a suitable solvent (e.g., buffered ethanol) to promote intramolecular displacement of the leaving group by the Δ5 double bond.
This protection strategy is valuable because the resulting this compound moiety is stable to a variety of reaction conditions, including oxidation and some reductions, allowing for chemical modifications at other positions of the steroid nucleus.
Deprotection of the this compound Moiety: The regeneration of the 3β-hydroxyl group and the Δ5 double bond is readily accomplished under acidic conditions. unam.mx The cyclopropane ring is susceptible to acid-catalyzed cleavage, leading to the formation of the homoallylic carbocation, which is then quenched by a nucleophile (e.g., water or an alcohol) to restore the original Δ5-steroid structure.
| Protection Step | Reagents and Conditions | Protected Functionalities |
| Formation | 1. TsCl, pyridine2. Buffered alcohol, heat | 3β-hydroxyl and Δ5 double bond |
| Cleavage | Dilute acid (e.g., H2SO4 in acetone) | - |
The use of the this compound system as a protecting group highlights the strategic application of its unique structure and reactivity in the multistep synthesis of complex steroid derivatives.
Q & A
Basic Research Questions
Q. How is 3,5-Cyclocholestane synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclization of cholesterol derivatives under controlled conditions (e.g., acid catalysis or photochemical methods). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclocholestane structure and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) is critical for verifying molecular weight (C₂₈H₄₈O, MW 400.7). Ensure reaction intermediates are isolated via column chromatography to minimize byproducts .
Q. What analytical techniques are recommended for confirming the purity of this compound?
- Methodological Answer : Combine multiple techniques:
- HPLC with UV detection (λ = 210–254 nm) to quantify impurities.
- Differential Scanning Calorimetry (DSC) to assess thermal stability and crystallinity.
- Thin-Layer Chromatography (TLC) for rapid purity checks. Cross-validate results with elemental analysis (C, H, O composition) to ensure >98% purity .
Q. How does the cyclo structure affect its stability under different storage conditions?
- Methodological Answer : The 3,5-cyclo configuration increases rigidity compared to linear sterols. Stability studies should include:
- Thermal Analysis : Store samples at 4°C, –20°C, and ambient conditions for 1–6 months, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV/visible light (300–700 nm) and analyze photodegradation products using LC-MS.
- Humidity Tests : Use desiccators with controlled humidity (0–90% RH) to assess hydrolysis risks .
Q. What safety protocols are essential when handling this compound in experimental settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. What computational methods are used to study the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER with lipid bilayer force fields (e.g., CHARMM36) to model interactions.
- Density Functional Theory (DFT) : Optimize cyclocholestane geometry and calculate electronic properties (e.g., HOMO-LUMO gaps).
- Free Energy Calculations : Apply umbrella sampling to study ring-strain effects on membrane insertion .
Q. How does this compound interact with lipid bilayers in molecular dynamics simulations?
- Methodological Answer :
- Membrane Embedding : Simulate bilayers (e.g., DPPC or POPC) with inserted cyclocholestane. Track parameters like lateral diffusion coefficients and lipid order parameters.
- Permeability Assays : Calculate free energy profiles for water/membrane partitioning using the Gibbs ensemble method.
- Validation : Compare results with experimental data from fluorescence anisotropy or neutron scattering .
Q. What strategies resolve contradictions in spectroscopic data interpretation for sterol derivatives?
- Methodological Answer :
- Multi-Technique Correlation : Cross-reference NMR, MS, and X-ray crystallography data to resolve ambiguous peaks.
- Dynamic Nuclear Polarization (DNP) : Enhance NMR sensitivity for low-concentration samples.
- Quantum Mechanics Calculations : Predict NMR chemical shifts (e.g., using Gaussian) to assign signals in complex spectra .
Q. How can isotopic labeling be applied to trace metabolic pathways involving this compound?
- Methodological Answer :
- ¹³C/²H Labeling : Introduce isotopes at specific positions (e.g., C-3 or C-5) via synthetic routes.
- Tracer Studies : Administer labeled compounds to cell cultures or model organisms (e.g., C. elegans), then analyze metabolites via LC-MS/MS.
- Imaging : Use matrix-assisted laser desorption/ionization (MALDI) imaging to map spatial distribution in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
